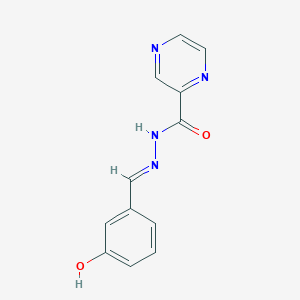

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound was synthesized by the reaction of pyrazine-2-carboxylic acid hydrazide and 3-hydroxybenzaldehyde in ethanol .

Molecular Structure Analysis

In the crystal structure of the compound, the organic molecules are linked into extended chains by intermolecular N(amide)—H⋯O(hydroxy) hydrogen bonds . Additional hydrogen bonds between the water molecule and three adjacent organic molecules, as well as face-to-face π–π stacking interactions between the benzene and pyrazine rings, link the molecules into a three-dimensional framework .

Aplicaciones Científicas De Investigación

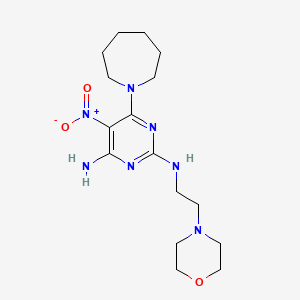

Synthesis of Novel Compounds

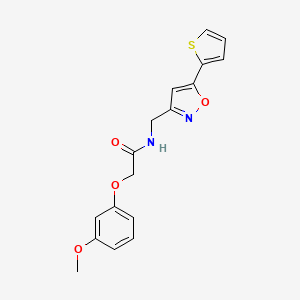

Studies have demonstrated innovative methods for synthesizing new compounds using (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide as a precursor. For instance, the synthesis of new 3,5-(substituted) pyrazoles and isoxazoles has been achieved through eco-friendly solvothermal conditions, highlighting a method that minimizes environmental pollution while yielding compounds in the range of 75–96% (Musad, Rai, & Byrappa, 2010).

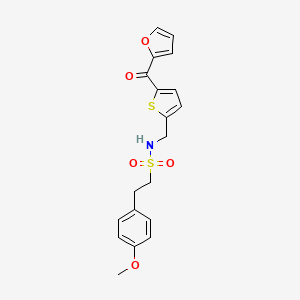

Antiproliferative Potential

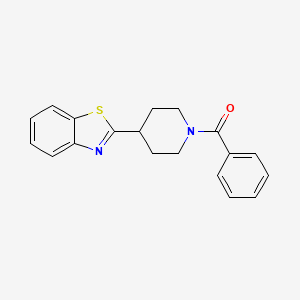

Another significant area of research involves evaluating the antiproliferative effects of compounds derived from (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide. For example, mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes have shown high cytotoxic activity against certain cancer cells, suggesting their potential as anticancer agents (Sutradhar et al., 2017).

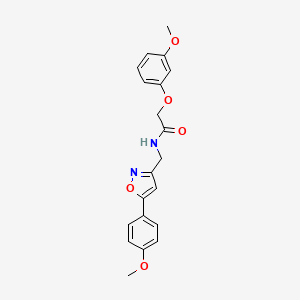

Chemical and Physical Properties

Research has also focused on the chemical and physical characterization of (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide derivatives. For instance, studies on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have provided insights into its structural configuration, stability, and reactivity through spectroscopic methods and molecular docking, indicating its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Propiedades

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWXVKRRPSGIJP-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2666917.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)